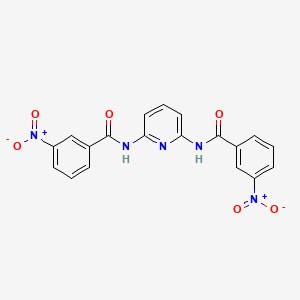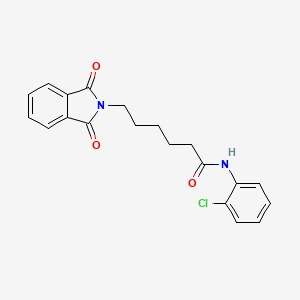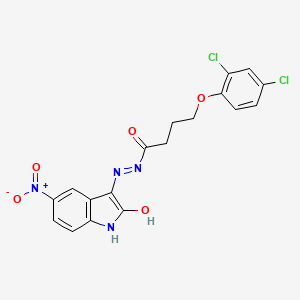
N,N'-pyridine-2,6-diylbis(3-nitrobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups attached to the benzamide and pyridine rings
准备方法
合成路线和反应条件
2,6-二(3-硝基苯甲酰胺基)吡啶的合成通常涉及在碱(例如三乙胺)存在下,将 2,6-二氨基吡啶与 3-硝基苯甲酰氯反应。反应在二氯甲烷等有机溶剂中,在回流条件下进行。 然后通过重结晶或柱色谱法纯化产物,以获得高纯度的所需化合物 .
工业生产方法
虽然 2,6-二(3-硝基苯甲酰胺基)吡啶的具体工业生产方法尚未有充分的文献记载,但总体方法将涉及扩大实验室合成工艺的规模。这将包括优化反应条件,使用工业级溶剂和试剂,以及采用大规模纯化技术,例如连续色谱法。
化学反应分析
反应类型
2,6-二(3-硝基苯甲酰胺基)吡啶可以发生各种化学反应,包括:
还原: 硝基可以通过使用还原剂(如氢气)在催化剂(例如钯碳)存在下还原为胺。
取代: 酰胺基团可以参与亲核取代反应,其中酰胺氮在适当条件下可以被其他亲核试剂取代。
配位: 该化合物可以作为配体,与金属离子配位形成复杂的结构。
常用试剂和条件
还原: 氢气,钯碳,乙醇作为溶剂。
取代: 胺或硫醇等亲核试剂,乙腈等有机溶剂,以及氢化钠等碱。
配位: 金属盐(例如氯化铜(II)),甲醇或乙醇等有机溶剂。
主要形成的产物
还原: 形成 2,6-二(3-氨基苯甲酰胺基)吡啶。
取代: 根据所用亲核试剂形成各种取代酰胺。
配位: 形成具有不同化学计量比的金属-配体配合物。
科学研究应用
2,6-二(3-硝基苯甲酰胺基)吡啶在科学研究中有几种应用:
化学: 在配位化学中用作配体,用于研究金属-配体相互作用和复杂结构的形成.
生物学: 由于其能够与生物大分子相互作用,因此它有可能用于开发酶抑制剂或作为药物设计的支架。
医学: 对其潜在的治疗特性进行了研究,包括抗癌和抗炎活性。
工业: 用于开发先进材料,例如化学反应催化剂和电子设备中的组件。
作用机理
2,6-二(3-硝基苯甲酰胺基)吡啶的作用机理很大程度上取决于其应用。在配位化学中,它作为配体,通过配位键与金属离子形成稳定的配合物。在生物系统中,它可能与酶或受体相互作用,抑制其活性或调节其功能。 硝基可以发生还原反应,形成可与生物靶标进一步相互作用的活性中间体 .
作用机制
The mechanism of action of 3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or disrupt protein function. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
类似化合物
2,6-二(3-氨基苯甲酰胺基)吡啶: 结构类似,但具有氨基而不是硝基。
2,6-二(3-甲基苯甲酰胺基)吡啶: 结构类似,但具有甲基而不是硝基。
2,6-二(3-氯苯甲酰胺基)吡啶: 结构类似,但具有氯基而不是硝基。
独特性
2,6-二(3-硝基苯甲酰胺基)吡啶的独特性在于存在硝基,它们赋予了独特的电子性质和反应性。这些硝基可以参与氧化还原反应,并影响化合物与金属离子形成配位配合物的能力。 这使其成为研究金属-配体相互作用和开发具有特定性能的新材料的宝贵化合物 .
属性
分子式 |
C19H13N5O6 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC 名称 |
3-nitro-N-[6-[(3-nitrobenzoyl)amino]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(12-4-1-6-14(10-12)23(27)28)21-16-8-3-9-17(20-16)22-19(26)13-5-2-7-15(11-13)24(29)30/h1-11H,(H2,20,21,22,25,26) |
InChI 键 |
OCBJUXPDNLHGKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)

![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)

![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11696400.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
